molecular formula C22H20N4 B2703334 1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-67-2

1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2703334
CAS No.: 611197-67-2
M. Wt: 340.43
InChI Key: GPQRKBZSHDUNCF-UHFFFAOYSA-N
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Description

1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a benzylamino group at position 1, an isopropyl group at position 3, and a cyano group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in oncology and enzyme inhibition . The compound’s synthesis typically involves multicomponent reactions (MCRs) or nucleophilic substitutions, as seen in analogous pyrido[1,2-a]benzimidazole derivatives .

Properties

IUPAC Name

1-(benzylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4/c1-15(2)17-12-21(24-14-16-8-4-3-5-9-16)26-20-11-7-6-10-19(20)25-22(26)18(17)13-23/h3-12,15,24H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQRKBZSHDUNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multistep reactions starting from readily available starting materials. Common synthetic routes include:

Chemical Reactions Analysis

1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 1-(Benzylamino), 3-(isopropyl) C23H21N5 367.45
1-(Isobutylamino)-3-isopropyl analog 1-(Isobutylamino), 3-(isopropyl) C20H23N5 333.43
1-(4-Fluorophenylamino)-3-methyl analog 1-(4-Fluoroanilino), 3-(methyl) C23H17FN4 368.41
1-(Cyclohexylamino)-3-methyl analog 1-(Cyclohexylamino), 3-(methyl) C21H22N4 330.43
1-(Benzotriazol-1-yl)-3-methyl analog 1-(Benzotriazolyl), 3-(methyl) C22H16N6 364.41
1-(Adamantylpiperazinyl)-3-isopropyl analog 1-(Adamantylpiperazinyl), 3-(isopropyl) C28H35N5 441.62

Key Observations :

  • Substituent Flexibility: The 1-position accommodates diverse groups (e.g., benzylamino, cyclohexylamino, benzotriazolyl), influencing solubility and target binding.
  • Cyano Group: The 4-cyano group is conserved across analogs, contributing to electron-withdrawing effects that stabilize the aromatic system and modulate reactivity .

Table 3: Reported Bioactivities of Analogs

Compound Name Activity Mechanism/Model Efficacy (IC50/EC50) References
1-(Chloroethylamino)-3-methyl analog Anticancer (in vitro) Apoptosis induction 2.5 µM
1-(Benzotriazol-1-yl)-3-methyl analog Kinase inhibition FAD-dependent oxidoreductase 335.4 nM*
1-(Cyclohexylamino)-3-methyl analog Not reported N/A N/A
2-Butyl-3-methyl-1-oxo analog Cytotoxicity (preclinical) BrdU assay (cell proliferation) 48h inhibition

Key Findings :

  • The chloroethylamino analog (Table 3) demonstrates potent cytotoxicity, likely due to alkylating properties .
  • Benzotriazolyl derivatives show affinity for oxidoreductases, suggesting utility in metabolic disorder therapeutics .
  • The target compound’s benzylamino group may enhance binding to aromatic enzyme pockets, though specific data are pending .

Biological Activity

The compound 1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile belongs to the class of pyrido[1,2-a]benzimidazole derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N5C_{19}H_{21}N_{5} with a molecular weight of 325.41 g/mol. The compound features a pyrido[1,2-a]benzimidazole core, which is known for its pharmacological significance.

Antimicrobial Activity

Pyrido[1,2-a]benzimidazole derivatives have shown promising activity against various pathogens. Research indicates that modifications to the benzyl and carbonitrile groups can enhance their potency against resistant strains of bacteria and fungi. For instance, structural analogs have been developed that exhibit low minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, making them potential candidates for anti-tubercular therapy .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest that pyrido[1,2-a]benzimidazoles can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structures have demonstrated significant cytotoxic effects in human cancer cell lines while exhibiting minimal toxicity to normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. The following table summarizes key findings from SAR studies:

Modification Effect on Activity
Benzyl group substitutionEnhances binding affinity to target enzymes
Carbonitrile presenceCritical for antimicrobial potency
Propan-2-yl groupImproves solubility and bioavailability

Research indicates that the benzyl moiety plays a crucial role in the hydrophobic interactions with biological targets, while the nitrile group contributes to the overall stability and reactivity of the compound .

Case Studies

Several case studies highlight the biological efficacy of pyrido[1,2-a]benzimidazole derivatives:

  • Antitubercular Activity : A study identified a derivative with a similar structure that exhibited an MIC value of 0.12 µg/mL against Mycobacterium tuberculosis. This compound was noted for its low toxicity towards Vero cells (IC50 > 100 µg/mL), indicating a favorable selectivity index .
  • Anticancer Potential : In vitro studies demonstrated that certain analogs induced apoptosis in breast cancer cell lines through the activation of caspase pathways. These findings suggest potential therapeutic applications in oncology .
  • Broad-Spectrum Antimicrobial Effects : Another study reported that modifications to the pyridine ring enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy positions these compounds as promising candidates for future drug development .

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